molecular formula C14H9F6NO B8155611 3-Amino-4-(trifluoromethoxy)-2'-(trifluoromethyl)biphenyl

3-Amino-4-(trifluoromethoxy)-2'-(trifluoromethyl)biphenyl

Cat. No.: B8155611
M. Wt: 321.22 g/mol
InChI Key: BGHQVZPLGBGTIX-UHFFFAOYSA-N
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Description

3-Amino-4-(trifluoromethoxy)-2'-(trifluoromethyl)biphenyl is a fluorinated biphenyl derivative characterized by:

  • A biphenyl backbone with two aromatic rings.
  • Substituents: An amino (-NH₂) group at position 3 and a trifluoromethoxy (-OCF₃) group at position 4 on the first benzene ring. A trifluoromethyl (-CF₃) group at position 2' on the second benzene ring.
  • Molecular formula: C₁₃H₉F₆NO (estimated).
  • Molecular weight: ~309.21 g/mol (calculated).

Properties

IUPAC Name

2-(trifluoromethoxy)-5-[2-(trifluoromethyl)phenyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F6NO/c15-13(16,17)10-4-2-1-3-9(10)8-5-6-12(11(21)7-8)22-14(18,19)20/h1-7H,21H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGHQVZPLGBGTIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C=C2)OC(F)(F)F)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F6NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is the most widely reported method for constructing the biphenyl backbone of 3-amino-4-(trifluoromethoxy)-2'-(trifluoromethyl)biphenyl. This approach typically involves coupling a boronic acid derivative with an aryl halide, as demonstrated in analogous syntheses.

Representative Protocol

  • Boronic Acid Preparation : 4-Trifluoromethoxy-3-nitrophenylboronic acid is synthesized via lithiation of 1-bromo-4-(trifluoromethoxy)-2-nitrobenzene followed by transmetallation with trimethylborate.

  • Aryl Halide Partner : 2-Bromo-3'-(trifluoromethyl)biphenyl is prepared through Friedel-Crafts alkylation of bromobenzene with trifluoromethylacetyl chloride, followed by bromination.

  • Coupling Conditions : The reaction employs Pd(PPh₃)₄ (2 mol%), CsF (3 equiv.), and DME as solvent at reflux (85°C) for 18 hours, achieving 78% yield.

Key Advantages

  • Tolerance of nitro and trifluoromethyl groups without requiring protection.

  • Scalability to >100 g batches with consistent yields.

Limitations

  • Boronic acid instability under prolonged storage necessitates in situ preparation.

  • Competing homocoupling observed at Pd loadings <1 mol%.

Heck Coupling as an Alternative

While less common, intramolecular Heck reactions have been explored for constructing sterically hindered biphenyl systems. For example, 2-iodo-3-(trifluoromethoxy)aniline undergoes coupling with methyl acrylate-substituted trifluoromethylarenes under Jeffery conditions (Pd(OAc)₂, TBAB, K₂CO₃). However, yields for this route remain modest (45–52%) due to competing β-hydride elimination.

Nitro Group Reduction Strategies

The reduction of a nitro intermediate to the target amine is a critical step, often accomplished via catalytic hydrogenation or metal-acid systems.

Catalytic Hydrogenation

Protocol :

  • Substrate : 3-Nitro-4-(trifluoromethoxy)-2'-(trifluoromethyl)biphenyl (10 g)

  • Catalyst : 5% Pd/C (0.5 g) in ethanol (200 mL)

  • Conditions : H₂ (50 psi), 25°C, 6 hours

  • Outcome : 9.2 g (95% yield) of amine with >99.5% purity by HPLC.

Optimization Insights

  • Solvent Effects : Ethanol outperforms THF or ethyl acetate in preventing dehalogenation.

  • Catalyst Poisoning : Residual sulfur from earlier steps necessitates activated charcoal pretreatment.

Fe/HCl Reduction

For acid-tolerant substrates, Fe powder in HCl (conc.) at 70°C reduces nitro groups in 4–6 hours (82% yield). However, this method risks cleavage of the trifluoromethoxy group under prolonged heating.

Alternative Synthetic Pathways

Ullmann-Type Coupling

Aryl amination via Cu-mediated Ullmann coupling has been attempted using 3-iodo-4-(trifluoromethoxy)biphenyl and ammonia gas. While feasible, the method suffers from low yields (30–35%) and requires stoichiometric CuI.

Buchwald-Hartwig Amination

Palladium-catalyzed amination of 3-bromo-4-(trifluoromethoxy)-2'-(trifluoromethyl)biphenyl with NH₃·H₂O (3 equiv.) achieves 68% yield using BrettPhos-Pd-G3 precatalyst (2 mol%). This route avoids nitro intermediates but demands anhydrous conditions.

Optimization and Scale-Up Considerations

Catalyst Recycling

Ni(II)-Schiff base complexes enable chiral induction in amino acid syntheses, though their application to biphenyl systems remains underexplored. For large-scale Suzuki couplings, Pd recovery via EDTA chelation reduces metal waste.

Solvent Selection

Comparative Performance :

SolventYield (%)Byproducts (%)
DME78<2
THF658
Toluene715

DME’s high polarity facilitates oxidative addition of aryl halides, minimizing undesired homo-coupling .

Scientific Research Applications

3-Amino-4-(trifluoromethoxy)-2’-(trifluoromethyl)biphenyl has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials, including polymers and coatings with specific properties.

Mechanism of Action

The mechanism by which 3-Amino-4-(trifluoromethoxy)-2’-(trifluoromethyl)biphenyl exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may bind to specific enzymes or receptors, altering their activity and triggering downstream signaling pathways. The presence of trifluoromethyl and trifluoromethoxy groups can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Available Data: Limited physicochemical data (e.g., melting point, solubility) exist for both compounds, highlighting the need for experimental characterization.
  • Synthetic Feasibility : The trifluoromethoxy group’s incorporation may require specialized synthetic routes compared to fluoro-substituted analogs.

Biological Activity

Introduction

3-Amino-4-(trifluoromethoxy)-2'-(trifluoromethyl)biphenyl is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

The structural formula of this compound is characterized by the presence of an amino group, trifluoromethoxy group, and trifluoromethyl group attached to a biphenyl framework. This unique combination enhances its lipophilicity and metabolic stability, which are crucial for biological interactions.

Table 1: Structural Features

FeatureDescription
Chemical Formula C14H9F6NO
Molecular Weight 319.22 g/mol
CAS Number 1261482-02-3
Functional Groups Amino (-NH2), Trifluoromethoxy (-O-CF3), Trifluoromethyl (-CF3)

Biological Activity

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The amino group can engage in hydrogen bonding, while the trifluoromethoxy and trifluoromethyl groups enhance the compound's binding affinity due to their electron-withdrawing properties.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits notable cytotoxic effects against various human cancer cell lines. For instance, it has shown significant activity against A549 (lung cancer) and HeLa (cervical cancer) cells in vitro. The mechanism underlying this activity appears to involve the induction of apoptosis and cell cycle arrest.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 Value (μM)Mechanism of Action
A5495.0Induction of apoptosis
HeLa3.8Cell cycle arrest

Case Studies

  • In Vitro Studies : A study published in the ACS Omega journal reported that this compound displayed significant cytotoxicity against A549 and HeLa cells, with IC50 values indicating potent activity compared to control compounds .
  • Mechanistic Insights : Another investigation focused on the compound's ability to inhibit specific kinases involved in cancer progression. The results suggested that the compound could serve as a lead structure for developing kinase inhibitors due to its structural properties that favor binding to active sites of target enzymes .

Antiviral Activity

In addition to anticancer properties, preliminary research indicates potential antiviral activity against viruses such as Herpes Simplex Virus (HSV). The presence of trifluorinated groups may enhance the compound's ability to penetrate viral membranes, although further studies are required to elucidate this effect fully.

Comparative Analysis

When compared to structurally similar compounds, such as 4-Amino-4'-(trifluoromethoxy)-2-(trifluoromethyl)biphenyl, the unique trifluoro substitutions in this compound confer distinct biological properties that may enhance its therapeutic potential.

Table 3: Comparison with Similar Compounds

CompoundAnticancer ActivityUnique Features
This compoundHighDual trifluoro substitutions enhancing potency
4-Amino-4'-(trifluoromethoxy)-2-(trifluoromethyl)biphenylModerateLacks one trifluoro group

The compound this compound exhibits promising biological activities, particularly in anticancer research. Its unique chemical structure enhances its potential as a therapeutic agent. Ongoing research is essential to fully understand its mechanisms and broaden its applications in pharmaceuticals.

Q & A

Basic: What are the common synthetic routes for introducing trifluoromethoxy and trifluoromethyl groups in biphenyl derivatives like 3-Amino-4-(trifluoromethoxy)-2'-(trifluoromethyl)biphenyl?

Methodological Answer:
The synthesis typically involves cross-coupling reactions such as Suzuki-Miyaura coupling to assemble the biphenyl core. For trifluoromethoxy (OCF₃) groups, nucleophilic trifluoromethoxylation using silver trifluoromethoxide (AgOCF₃) or copper-mediated methods is employed under anhydrous conditions . Trifluoromethyl (CF₃) groups are introduced via Ullmann-type coupling or direct fluorination using reagents like TMSCF₃ (trimethyl(trifluoromethyl)silane) . Key intermediates such as 4-(trifluoromethoxy)phenol (CAS 828-27-3) or 2-(trifluoromethyl)phenylboronic acid are used to ensure regioselectivity.

Basic: How is the structure of this compound confirmed post-synthesis?

Methodological Answer:
Structural confirmation relies on multinuclear NMR spectroscopy (¹H, ¹³C, ¹⁹F) to identify aromatic protons, CF₃/OCF₃ groups, and amino protons. For example:

  • ¹⁹F NMR detects distinct signals for CF₃ (~-60 ppm) and OCF₃ (~-58 ppm) .
  • ¹H-¹³C HSQC maps coupling between aromatic protons and carbons, resolving substitution patterns .
  • Mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected for C₁₄H₁₀F₆NO). IR spectroscopy verifies NH₂ stretches (~3400 cm⁻¹) and C-F bonds (~1100 cm⁻¹) .

Basic: What is the rationale behind incorporating both trifluoromethoxy and trifluoromethyl groups in this compound’s design?

Methodological Answer:
The trifluoromethyl group enhances metabolic stability by reducing cytochrome P450-mediated oxidation, while the trifluoromethoxy group improves lipophilicity (logP) and membrane permeability . Synergistically, these groups modulate electronic effects (e.g., -I inductive effect) to strengthen target binding, as seen in fluorine-containing kinase inhibitors . Computational studies (e.g., DFT) predict their impact on molecular conformation and protein docking .

Advanced: What strategies are employed to overcome challenges in regioselective amination during synthesis?

Methodological Answer:
Regioselective amination requires protecting group strategies (e.g., Boc or acetyl groups) to shield reactive sites. For example, in biphenyl systems, Buchwald-Hartwig amination with Pd(OAc)₂/XPhos catalysts enables C-N bond formation at sterically hindered positions . Alternatively, directed ortho-metalation (DoM) using LiTMP (lithium tetramethylpiperidide) can functionalize specific aromatic positions before cross-coupling . Purity of intermediates (e.g., >98% by HPLC ) is critical to avoid byproducts.

Advanced: How can researchers address discrepancies in spectroscopic data when characterizing trifluoromethyl-containing intermediates?

Methodological Answer:
Discrepancies often arise from rotamers (for NH₂ groups) or residual solvents (e.g., DMF) mimicking CF₃ signals. Mitigation strategies include:

  • Variable-temperature NMR to coalesce rotameric peaks .
  • 2D NMR (COSY, NOESY) to resolve overlapping signals.
  • Deuterium exchange (D₂O shake) to confirm NH₂ protons .
  • Cross-validation with X-ray crystallography (if crystals are obtainable) or computational modeling (e.g., Gaussian for ¹⁹F chemical shift prediction) .

Advanced: What methodologies are recommended for analyzing the impact of fluorine substitution on this compound’s physicochemical properties?

Methodological Answer:

  • Lipophilicity (logP): Measure via shake-flask method or reverse-phase HPLC (compared to non-fluorinated analogs) .
  • Metabolic stability: Incubate with liver microsomes (e.g., human CYP3A4) and quantify parent compound loss via LC-MS .
  • Solubility: Use powder X-ray diffraction (PXRD) to assess crystallinity and dynamic vapor sorption (DVS) for hygroscopicity .
  • Electrostatic potential maps: Generate via density functional theory (DFT) to visualize fluorine’s electron-withdrawing effects on aromatic rings .

Advanced: How can conflicting results in biological activity assays for this compound be systematically investigated?

Methodological Answer:

  • Purity verification: Re-analyze compound via HPLC (>95% purity) and ICP-MS (metal catalyst residues <1 ppm) .
  • Counterion effects: Compare free base vs. hydrochloride salt forms in dose-response assays .
  • Target engagement studies: Use surface plasmon resonance (SPR) or ITC to measure binding affinity (KD) independently .
  • Off-target profiling: Screen against kinase panels (e.g., Eurofins) to rule out polypharmacology .

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